Ethyl 6-[2-(2,4-dinitrophenyl)hydrazinylidene]nona-2,4,7-trienoate
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Overview
Description
Ethyl 6-[2-(2,4-dinitrophenyl)hydrazinylidene]nona-2,4,7-trienoate is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a hydrazinylidene group attached to a dinitrophenyl ring, which is further connected to a nona-2,4,7-trienoate moiety. The presence of the dinitrophenyl group imparts distinct chemical properties to the compound, making it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
The synthesis of Ethyl 6-[2-(2,4-dinitrophenyl)hydrazinylidene]nona-2,4,7-trienoate typically involves the reaction of ethyl acetoacetate with 2,4-dinitrophenylhydrazine under specific conditions. The reaction is carried out in an organic solvent such as ethanol, and the mixture is heated to facilitate the formation of the desired product. The reaction mechanism involves the nucleophilic addition of the hydrazine group to the carbonyl group of ethyl acetoacetate, followed by the elimination of water to form the hydrazinylidene linkage .
Chemical Reactions Analysis
Ethyl 6-[2-(2,4-dinitrophenyl)hydrazinylidene]nona-2,4,7-trienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro groups to amino groups.
Scientific Research Applications
Ethyl 6-[2-(2,4-dinitrophenyl)hydrazinylidene]nona-2,4,7-trienoate has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the preparation of various hydrazone derivatives.
Biology: It is employed in biochemical assays to study enzyme activities and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: It is used in the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of Ethyl 6-[2-(2,4-dinitrophenyl)hydrazinylidene]nona-2,4,7-trienoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The dinitrophenyl group plays a crucial role in these interactions by providing a reactive site for covalent bonding .
Comparison with Similar Compounds
Ethyl 6-[2-(2,4-dinitrophenyl)hydrazinylidene]nona-2,4,7-trienoate can be compared with other similar compounds, such as:
Methyl 2-[2-(2,4-dinitrophenyl)hydrazono]-4-oxothiazolidine-5-ylidene]acetate: This compound features a thiazolidine ring instead of the trienoate moiety, resulting in different chemical properties and applications.
Ethyl 2-[2-(2,4-dinitrophenyl)hydrazono]-4-oxothiazolidine-5-ylidene]acetate: Similar to the previous compound, this one also contains a thiazolidine ring but with an ethyl ester group, leading to variations in reactivity and biological activity.
This compound stands out due to its unique trienoate structure, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
33879-88-8 |
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Molecular Formula |
C17H18N4O6 |
Molecular Weight |
374.3 g/mol |
IUPAC Name |
ethyl 6-[(2,4-dinitrophenyl)hydrazinylidene]nona-2,4,7-trienoate |
InChI |
InChI=1S/C17H18N4O6/c1-3-7-13(8-5-6-9-17(22)27-4-2)18-19-15-11-10-14(20(23)24)12-16(15)21(25)26/h3,5-12,19H,4H2,1-2H3 |
InChI Key |
BMRIWKYZYLNAAX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC=CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C=CC |
Origin of Product |
United States |
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